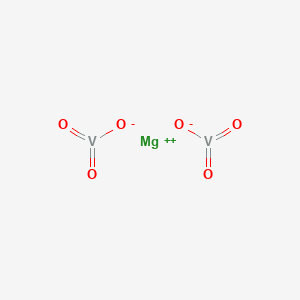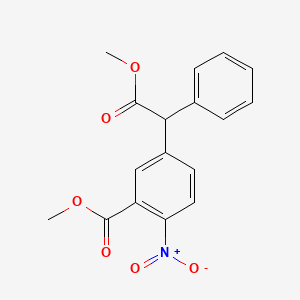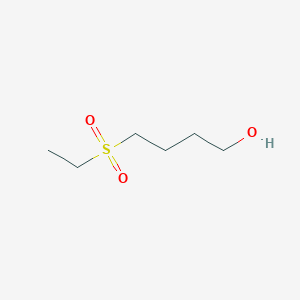![molecular formula C14H12O2S B12086499 3-[(Phenylsulfanyl)methyl]benzoic acid CAS No. 30082-36-1](/img/structure/B12086499.png)
3-[(Phenylsulfanyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[(phenylthio)methyl]- is an organic compound with the molecular formula C14H12O2S It is a derivative of benzoic acid where a phenylthio group is attached to the methyl group at the third position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(phenylthio)methyl]- typically involves the reaction of benzoic acid derivatives with thiophenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction where benzoic acid is reacted with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3-[(phenylthio)methyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzoic acid, 3-[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, KOtBu
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzoic acid, 3-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
Benzoic acid, 3-[(phenylthio)methyl]- can be compared with other similar compounds such as:
- Benzoic acid, 3-[(methylthio)methyl]-
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-
Uniqueness:
- The presence of the phenylthio group in benzoic acid, 3-[(phenylthio)methyl]- provides unique reactivity and stability compared to its analogs with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Comparison with Similar Compounds
- Benzoic acid, 3-[(methylthio)methyl]-: Contains a methylthio group instead of a phenylthio group, leading to different reactivity and applications.
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-: Contains a sulfinyl group, which introduces different oxidation states and reactivity.
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-: Contains a sulfonyl group, which is more oxidized and has different chemical properties.
Properties
CAS No. |
30082-36-1 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) |
InChI Key |
BGPMVRFZIKPKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)


![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)



